4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate

Description

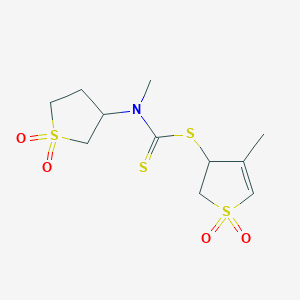

This compound is a complex heterocyclic molecule featuring two sulfone (1,1-dioxide) moieties and a dithiocarbamate functional group. Structurally, it contains fused thienyl (dihydrothiophene) rings and a tetrahydrothiophene-derived scaffold, which are modified with methyl and sulfonyl groups.

Propriétés

IUPAC Name |

(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S4/c1-8-5-20(15,16)7-10(8)18-11(17)12(2)9-3-4-19(13,14)6-9/h5,9-10H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWIWUYRHGVGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)CC1SC(=S)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,1-dioxido-2,3-dihydro-3-thiophenyl isopropyldithiocarbamate with various reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce sulfides.

Applications De Recherche Scientifique

4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfone-functionalized heterocycles and dithiocarbamate derivatives. Below is a detailed comparison based on structural features, reactivity, and reported applications:

Table 1: Structural and Functional Comparison

Key Differences and Insights

Functional Groups: The target compound’s dithiocarbamate group distinguishes it from benzothiazine derivatives (e.g., ), which typically feature carboxamides. Dithiocarbamates are known for metal chelation and radical scavenging, suggesting unique reactivity in catalysis or toxicology . Unlike hydrazinecarbothioamide derivatives (), the absence of a hydrazine moiety in the target compound may reduce its propensity for DNA intercalation, limiting anticancer applications .

Sulfone Positioning: The dual sulfone groups in the target compound may enhance electrophilicity compared to monofunctional sulfones (e.g., ). This could influence solubility or metabolic stability in drug design contexts.

Synthetic Accessibility :

- Benzothiazine sulfones () are synthesized via condensation and oxidation steps, whereas the target compound likely requires multistep sulfonation and dithiocarbamate coupling, increasing synthetic complexity.

Biological Activity :

- While 1,2-benzothiazine derivatives () show COX-2 inhibition, the target compound’s fused thienyl-sulfone system might target different enzymes (e.g., thioredoxin reductase) due to its electron-deficient sulfur centers.

Activité Biologique

4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound consists of a dithiocarbamate moiety linked to a thienyl group, which contributes to its unique biological activity. The molecular formula is with a molecular weight of approximately 288.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₄S₂ |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | To be determined |

Antimicrobial Properties

Research indicates that compounds containing dithiocarbamate structures exhibit significant antimicrobial activity. A study by Farooq et al. (2023) demonstrated that similar dithiocarbamates effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties.

Antioxidant Activity

The antioxidant potential of dithiocarbamates has been well documented. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of sulfur atoms in their structure, which can donate electrons and neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research suggests that such compounds can modulate inflammatory pathways and may be useful in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

- Metal Chelation : The dithiocarbamate moiety can chelate metal ions, potentially inhibiting metalloenzymes involved in microbial metabolism.

- Free Radical Scavenging : The presence of sulfur allows for effective scavenging of free radicals.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines may occur through interference with signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity : A comparative analysis showed that derivatives of dithiocarbamates significantly inhibited the growth of Gram-positive and Gram-negative bacteria (Farooq et al., 2023).

| Compound Tested | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dithiocarbamate A | Staphylococcus aureus | 15 |

| Dithiocarbamate B | Escherichia coli | 12 |

| 4-Methyl-Dithiocarbamate | Pseudomonas aeruginosa | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.